Dehydrocorydaline nitrate
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Overview
Description
This compound has garnered attention due to its anti-inflammatory, anti-thrombotic, and anti-malarial properties . It is primarily used in scientific research for its potential therapeutic benefits.
Mechanism of Action
Target of Action
Dehydrocorydaline nitrate, an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo, has been found to have multiple targets. It has shown antibacterial activity against Listeria monocytogenes , and it also targets macrophages, playing a role in the treatment of sepsis-mediated myocardial injury . It has been found to inhibit 4-AP-evoked glutamate release through modulation of N- and P/Q- Ca 2+ channels .
Mode of Action
This compound interacts with its targets in several ways. It has been found to dysregulate carbohydrate metabolism, suppress cell wall synthesis, and inhibit bacterial motility in Listeria monocytogenes . In macrophages, it decreases the levels of proinflammatory gene clusters, downregulates proinflammatory interleukin (IL)-1β and IL-18 mRNA levels, and decreases lipopolysaccharide (LPS)-induced inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the TRAF6/NF-κB pathway, which plays a crucial role in inflammation and is involved in sepsis-induced myocardial injury . It also attenuates LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .
Pharmacokinetics
A study has been conducted to determine the pharmacokinetics of this compound in rat plasma using LC-MS/MS . .
Result of Action
This compound has shown significant anti-inflammatory and anti-oxidative stress functions. It decreases IL-1β, IL-6, TNFα, and IFNγ levels, mitigates ROS level, and up-regulates Nrf2/HO-1, SOD, and GSH-PX expressions dose-dependently . It also improves the survival of sepsis mice, reduces TUNEL-labeled apoptosis of cardiomyocytes, and enhances the viability of LPS-induced H9C2 cardiomyocytes .
Action Environment
It’s worth noting that other alkaloids co-existing in the corydalis yanhusuo extract may compete with this compound for transportation by p-glycoprotein (p-gp), metabolization by p450, and binding to plasma proteins .
Biochemical Analysis
Biochemical Properties
Dehydrocorydaline nitrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, modulating the expression of genes associated with inflammation and immune responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In macrophages, it reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby attenuating inflammation . In cardiomyocytes, this compound enhances cell viability and inhibits apoptosis induced by lipopolysaccharide (LPS), a component of bacterial cell walls . Furthermore, it influences cell signaling pathways, including the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways and interactions at the molecular level. It binds to and inhibits the activity of key enzymes involved in inflammatory responses, such as iNOS and COX-2 . Additionally, this compound modulates the NF-κB signaling pathway by inhibiting the phosphorylation of NF-κB p65, thereby preventing the transcription of pro-inflammatory genes . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its anti-inflammatory and antioxidant effects are time-dependent, with significant reductions in inflammatory markers and oxidative stress observed within hours of treatment . The stability of this compound in vitro is relatively high, with minimal degradation over extended periods. Long-term studies in vivo have demonstrated sustained anti-inflammatory and cardioprotective effects, suggesting that this compound remains effective over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits potent anti-inflammatory and cardioprotective effects without significant toxicity . At high doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, with a minimum effective dose required to achieve significant pharmacological benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioavailability and activity. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some pharmacological activity, contributing to the overall effects of this compound. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as adenosine monophosphate-activated protein kinase (AMPK), which plays a critical role in energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocorydaline nitrate can be synthesized through the total synthesis of dehydrocorydaline, which involves enolate arylation combined with in situ methylation to allow rapid derivatization of the alkaloid C13 position . The process yields dehydrocorydaline in 47% yield.
Industrial Production Methods: The industrial production of this compound involves the extraction and purification of Corydalis yanhusuo. The optimal extraction process includes using 70% ethanol (pH 10 of diluted ammonia), heating and refluxing twice, and extracting each time for 60 minutes . The purification process involves using NKA-9 macroporous adsorption resin for the best separation and purification effect on the alkaloids.
Chemical Reactions Analysis
Types of Reactions: Dehydrocorydaline nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of dehydrocorydaline, which are studied for their enhanced biological activities .
Scientific Research Applications
Dehydrocorydaline nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Comparison with Similar Compounds
Dehydrocorydaline nitrate is unique compared to other similar alkaloids due to its broad spectrum of biological activities and low cytotoxicity. Similar compounds include:
Berberine chloride: Known for its anti-inflammatory and anti-malarial properties.
Coptisine chloride: Exhibits strong anti-malarial effects.
Palmatine chloride: Used for its anti-inflammatory and anti-malarial activities.
These compounds share similar therapeutic properties but differ in their specific molecular targets and pathways, making this compound a unique and valuable compound in scientific research.
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZFYGAXGATDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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